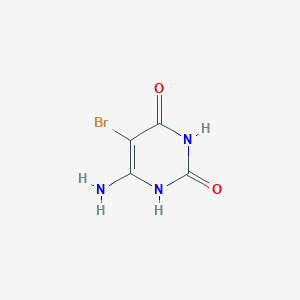

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione

Descripción general

Descripción

6-Amino-5-bromouracilo es un derivado de uracilo, una base pirimidínica que se encuentra en el ARN. Este compuesto se caracteriza por la presencia de un grupo amino en la sexta posición y un átomo de bromo en la quinta posición del anillo de uracilo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 6-Amino-5-bromouracilo se puede sintetizar mediante diversos métodos. Un enfoque común implica la bromación de 6-aminouracilo. La reacción generalmente utiliza bromo o un reactivo que contiene bromo en condiciones controladas para introducir el átomo de bromo en la quinta posición del anillo de uracilo .

Métodos de producción industrial: En un entorno industrial, la síntesis de 6-amino-5-bromouracilo puede implicar reacciones de bromación a gran escala utilizando sistemas automatizados para garantizar la precisión y la seguridad. El compuesto se purifica luego mediante técnicas de cristalización o cromatografía para alcanzar los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones: 6-Amino-5-bromouracilo experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo puede sustituirse por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Reacciones de oxidación y reducción: El grupo amino puede participar en reacciones de oxidación o reducción, alterando las propiedades electrónicas del compuesto.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como la azida de sodio o la tiourea, que generalmente se llevan a cabo en disolventes polares como el dimetilsulfóxido (DMSO) o el acetonitrilo.

Reacciones de oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Productos principales formados:

Reacciones de sustitución: Los productos incluyen derivados con diferentes grupos funcionales que reemplazan el átomo de bromo, como el 6-amino-5-azidouracilo o el 6-amino-5-tiouracilo.

Reacciones de oxidación: Los productos pueden incluir formas oxidadas del grupo amino, como derivados de nitroso o nitro.

Aplicaciones Científicas De Investigación

6-Amino-5-bromouracilo se ha explorado para diversas aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del 6-amino-5-bromouracilo implica su interacción con diversas enzimas y objetivos moleculares. El compuesto forma enlaces de hidrógeno con los sitios activos de las enzimas, alterando su actividad. Por ejemplo, se ha demostrado que inhibe la fosfolipasa A2, una enzima involucrada en las respuestas inflamatorias . El átomo de bromo y el grupo amino juegan un papel crucial en estas interacciones, afectando la afinidad de unión y la especificidad del compuesto .

Compuestos similares:

5-Bromouracilo: Un derivado bromado del uracilo, conocido por sus propiedades mutagénicas y su uso en estudios de ADN.

6-Aminouracilo: Un precursor para la síntesis de diversos compuestos heterocíclicos, similar al 6-amino-5-bromouracilo.

5-Fluorouracilo: Un derivado fluorado del uracilo, ampliamente utilizado como agente anticancerígeno.

Singularidad: 6-Amino-5-bromouracilo es único debido a la presencia de un grupo amino y un átomo de bromo, que confieren reactividad química y actividad biológica distintas. Esta funcionalidad dual le permite participar en una gama más amplia de reacciones e interacciones en comparación con sus análogos .

Comparación Con Compuestos Similares

5-Bromouracil: A brominated derivative of uracil, known for its mutagenic properties and use in DNA studies.

6-Aminouracil: A precursor for synthesizing various heterocyclic compounds, similar to 6-amino-5-bromouracil.

5-Fluorouracil: A fluorinated derivative of uracil, widely used as an anticancer agent.

Uniqueness: 6-Amino-5-bromouracil is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of reactions and interactions compared to its analogs .

Actividad Biológica

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-6-aminouracil, is a heterocyclic compound characterized by its unique structural features, including an amino group and a bromine atom attached to the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antitumor, antibacterial, and antiviral agent.

The molecular formula of this compound is C₄H₄BrN₃O₂, with a CAS number of 6312-73-8. Its structure includes:

- A pyrimidine ring

- An amino group at the 6-position

- A bromine atom at the 5-position

- Two carbonyl groups at the 2 and 4 positions

These features contribute to its reactivity and biological activity.

The primary target of this compound is ribonuclease pancreatic , where it interacts through hydrogen bonding with amino and carbonyl groups as well as ring nitrogens. This interaction disrupts RNA metabolism by inhibiting ribonuclease activity, leading to downstream effects on protein synthesis and cellular processes.

Moreover, it has been identified as a potent inhibitor of thymidine phosphorylase (dThdPase) with an IC50 value of 7.6 µM , indicating significant potency in blocking this enzyme's activity. The inhibition of dThdPase is crucial as it plays a role in angiogenesis, which is essential for tumor growth and metastasis.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. It has been shown to inhibit DNA replication by substituting for thymine in nucleic acid sequences. This substitution leads to termination of DNA replication in various cell types, enhancing sensitivity to ionizing radiation in cancer therapy .

In vivo studies have demonstrated that complexes formed with metal ions (e.g., Mn(II), Co(II), Cu(II)) exhibit antitumor activity with T/C values indicating significant efficacy against specific cancer models .

Antibacterial and Antiviral Activity

The compound also displays antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and moderate activity against Escherichia coli in agar diffusion assays .

Additionally, its antiviral properties have been noted; it can interfere with viral replication processes similar to other nucleobase analogs .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of derivatives related to this compound. In vitro assays demonstrated significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is soluble in solvents such as DMSO and DMF, facilitating its application in biological assays and potential therapeutic formulations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione?

A common method involves bromination of precursor pyrimidine derivatives. For example, 6-alkyl-pyrimidine-2,4(1H,3H)-diones can be brominated using bromine in water under vigorous stirring, followed by heating and overnight precipitation to yield the 5-bromo-substituted product. This method achieves moderate yields (~40–60%) and requires careful control of stoichiometry to avoid over-bromination .

Q. What purification techniques are recommended for isolating this compound?

Crystallization is frequently employed. Derivatives of similar pyrimidine-diones are isolated as white crystalline solids using solvents like acetic acid or DMF, with potassium carbonate as a promoter for alkylation reactions. Column chromatography (C18 stationary phase) is also used for purification, with a typical analysis cycle of 25 minutes .

Q. What spectroscopic methods are critical for characterizing this compound?

- 1H NMR : Used to confirm substitution patterns and hydrogen environments. For example, alkylation products show distinct shifts for benzyl or methyl groups (e.g., δ 3.93 ppm for ethyl groups) .

- HRMS : Validates molecular weight and fragmentation patterns, especially for derivatives with complex substituents .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related 6-chloro-5-isopropylpyrimidine-dione derivatives .

Advanced Research Questions

Q. How can alkylation reactions of this compound be optimized to improve yield and selectivity?

Alkylation with benzyl chlorides or chloroacetamides in DMF, promoted by potassium carbonate, is effective. Key factors include:

- Maintaining anhydrous conditions to prevent hydrolysis.

- Using a 2:1 molar ratio of alkylating agent to pyrimidine-dione to ensure complete substitution.

- Monitoring reaction progress via TLC or HPLC to avoid side products like di-alkylated derivatives .

Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected NMR shifts?

Polymorphism or solvent effects can cause discrepancies. For example, two monoclinic polymorphs of a related compound showed distinct crystallographic patterns despite identical molecular structures. Cross-validation using multiple techniques (e.g., 13C NMR, IR) and temperature-dependent NMR studies can clarify such issues .

Q. What strategies are effective for designing derivatives with enhanced enzyme inhibitory activity?

- Structural mimicry : Derivatives like (E)-5-nitro-6-styrylpyrimidine-dione were optimized by introducing electron-withdrawing groups (e.g., nitro) to enhance binding to lumazine synthase (Ki = 3.7 µM vs. 95 µM for the lead compound) .

- Bioisosteric replacement : Replacing the bromine atom with bulkier substituents (e.g., trifluoromethyl) can improve target selectivity, as seen in HIV reverse transcriptase inhibitors .

Q. What challenges arise in crystallographic analysis of brominated pyrimidine-diones?

Bromine’s high electron density can cause crystal disorder, complicating refinement. Solutions include:

- Using low-temperature data collection (e.g., 100 K) to stabilize crystals.

- Employing synchrotron radiation for high-resolution data, as demonstrated in studies of 6-chloro-5-isopropylpyrimidine-dione .

Q. How can low yields in bromination reactions be addressed?

- Alternate brominating agents : N-Bromosuccinimide (NBS) in DMF may offer better control than elemental bromine.

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity, as shown in analogous heterocyclic systems .

Propiedades

IUPAC Name |

6-amino-5-bromo-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLBEEVCUZFKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212460 | |

| Record name | 6-Amino-5-bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-73-8 | |

| Record name | 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6312-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-bromouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6312-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6312-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-5-BROMOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCS8T22JQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.